molecular formula C17H22N2O2S B5752730 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B5752730
M. Wt: 318.4 g/mol
InChI Key: CWELUVOIBRCJPQ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as CBP-307, is a chemical compound with potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CBP-307 is a novel compound that has not yet been extensively studied, but its synthesis and potential applications are of interest to researchers in the field.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and other tissues. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in inflammation and cell death. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also modulates the expression of several genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of several neurotransmitters, including dopamine and serotonin, in the brain. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also reduces the levels of oxidative stress and inflammation in the brain, which are associated with the development of neurodegenerative diseases. In addition, 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is its potential as a multifunctional drug that can target multiple pathways involved in disease progression. 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is its limited availability and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a therapeutic agent for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is the development of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as an anticancer agent, particularly for the treatment of solid tumors. Further studies are also needed to fully understand the mechanism of action of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide and to identify potential drug targets for its therapeutic applications.

Synthesis Methods

The synthesis of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The detailed procedure for the synthesis of 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been published in a scientific paper by Chen et al. (2019). In brief, the synthesis involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with cyclohexanone to form the intermediate product, followed by the reaction with 3-chloropropanoyl chloride to yield the final product, 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide.

Scientific Research Applications

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has potential applications in the field of medicine, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been found to have anti-tumor activity in vitro and in vivo, indicating its potential as an anticancer agent.

properties

IUPAC Name

3-cyclohexyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWELUVOIBRCJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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